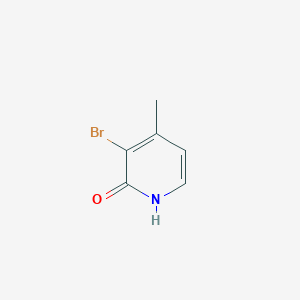

3-Bromo-4-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRFLSCTQJTMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541473 | |

| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-59-7 | |

| Record name | 3-Bromo-4-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridin-2-ol

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methylpyridin-2-ol, a substituted pyridinone derivative. Pyridinone scaffolds are of significant interest to researchers and drug development professionals due to their presence in a wide range of biologically active compounds. This document outlines a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and key quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Electrophilic Bromination

The most direct and plausible synthetic route to this compound is through the electrophilic bromination of 4-methylpyridin-2-ol. The pyridin-2-one ring is activated towards electrophilic substitution, and studies on the analogous compound, 4-pyridone, have shown that bromination occurs at the 3- and 5-positions.[1] The methyl group at the 4-position sterically hinders the 5-position to some extent, favoring the formation of the 3-bromo isomer.

The proposed reaction scheme is as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is adapted from the established procedure for the bromination of 4-pyridone.[1] Researchers should consider this a starting point and may need to optimize conditions for the specific substrate.

Materials:

-

4-methylpyridin-2-ol

-

Bromine (Br₂)

-

Potassium Bromide (KBr)

-

Sodium Acetate

-

Acetic Acid

-

Deionized Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Preparation of Buffered Solution: Prepare an aqueous buffer solution with a pH of approximately 4.2-4.4 using sodium acetate and acetic acid.

-

Dissolution of Starting Material: Dissolve a known quantity of 4-methylpyridin-2-ol in the prepared aqueous buffer.

-

Preparation of Bromine Solution: In a separate flask, prepare a solution of bromine in aqueous potassium bromide.

-

Reaction: Slowly add the bromine solution dropwise to the stirred solution of 4-methylpyridin-2-ol at room temperature. The reaction is expected to be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, a precipitate of the product and by-products may form. Filter the solid material. The mother liquor can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

-

Purification: The crude product, which may be a mixture of mono- and di-brominated species, can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Bromination of 4-Pyridone

| Parameter | Value | Reference |

| Starting Material | 4-Pyridone | [1] |

| Reagents | Bromine, Aqueous KBr, Sodium Acetate/Acetic Acid Buffer | [1] |

| pH | 4.2-4.4 | [1] |

| Yield of 3-bromo-4-pyridone | 28% (after purification) | [1] |

| Yield of 3,5-dibromo-4-pyridone | 26.2% | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Side Reactions and Considerations

The primary side reaction of concern in this synthesis is the formation of the di-brominated product, 3,5-dibromo-4-methylpyridin-2-ol.[1] The mono-brominated product can be more reactive towards further bromination than the starting material under certain conditions. To minimize this, it is advisable to:

-

Use a stoichiometric amount or a slight excess of the starting material relative to the brominating agent.

-

Carefully control the addition of the bromine solution.

-

Monitor the reaction closely and stop it once the starting material has been consumed to an optimal level.

The purification of the desired mono-brominated product from the di-brominated by-product and unreacted starting material will be a critical step in obtaining a pure sample. Column chromatography is likely to be the most effective method for this separation.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 3-Bromo-4-methylpyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar compounds, established analytical methodologies, and theoretical considerations to offer a robust predictive profile. The guide details standardized experimental protocols for the determination of key physicochemical parameters, outlines a plausible synthetic route, and explores potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a substituted heterocyclic compound belonging to the pyridin-2-ol class. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The physicochemical properties of this molecule are critical for predicting its behavior in biological systems, guiding formulation development, and designing synthetic pathways. This guide aims to provide a detailed theoretical and practical framework for researchers working with or considering the use of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Comments and Rationale |

| Molecular Formula | C₆H₆BrNO | Derived from the chemical structure. |

| Molecular Weight | 188.02 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 150 - 200 | Pyridin-2-ols are typically solids with relatively high melting points due to hydrogen bonding. The presence of a bromine atom may further increase the melting point. |

| Boiling Point (°C) | > 300 | Expected to be high due to the polar nature and hydrogen bonding capabilities of the molecule. Decomposition may occur at higher temperatures. |

| pKa | 8.0 - 10.0 (acidic proton of the hydroxyl group) 1.0 - 3.0 (protonated pyridine nitrogen) | The hydroxyl group on the pyridin-2-ol tautomer is weakly acidic. The pyridine nitrogen is weakly basic and will be protonated under strongly acidic conditions. |

| Aqueous Solubility | Sparingly soluble | The polar hydroxyl group will contribute to water solubility, but the overall aromatic and halogenated structure will limit it. Solubility is expected to be pH-dependent. |

| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. |

Experimental Protocols for Physicochemical Property Determination

To ascertain the precise physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point can be determined using the capillary method with a calibrated melting point apparatus.[2][3][4]

Protocol:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Aqueous Solubility Determination

The shake-flask method is a standard procedure for determining the aqueous solubility of organic compounds.[5][6]

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water in a flask.

-

The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[7][8][9][10][11]

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The ionic strength of the solution should be kept constant using a background electrolyte like KCl.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Synthesis Pathway

A plausible synthetic route to this compound could start from the commercially available 4-methyl-2-aminopyridine. The following workflow outlines a potential two-step synthesis.

Caption: A proposed two-step synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the pyridine and pyridin-2-one scaffolds are prevalent in many biologically active molecules.

-

Kinase Inhibition: Substituted pyridines and pyridinones are known to act as hinge-binding motifs in various protein kinases, suggesting potential applications in oncology and inflammatory diseases.

-

Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.[12][13] The presence of a bromine atom can sometimes enhance this activity.

-

CNS Activity: The pyridine nucleus is a common feature in centrally acting drugs. Depending on its ability to cross the blood-brain barrier, this compound could be explored for its potential effects on the central nervous system.[13]

-

Agrochemicals: Substituted pyridines are widely used as herbicides and pesticides.[14]

The logical workflow for exploring the biological potential of this compound is outlined below.

References

- 1. 889943-27-5|3-Amino-5-bromo-4-methylpyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. store.astm.org [store.astm.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylpyridin-2-ol (CAS Number: 18368-59-7), a halogenated pyridinone derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its structural similarity to other biologically active pyridinones, this compound presents potential as a scaffold in drug discovery. This document consolidates available data on its chemical structure, properties, a representative synthetic approach, and discusses its potential applications in drug development. It is important to note that while the pyridinone scaffold is well-studied, detailed experimental data for this specific compound is limited in publicly accessible literature.

Core Compound Identification and Structure

This compound exists in a tautomeric equilibrium with its more stable pyridinone form, 3-Bromo-4-methyl-2(1H)-pyridinone. This is a common characteristic of 2-hydroxypyridines.

-

Systematic Name: this compound

-

Tautomeric Form: 3-Bromo-4-methyl-2(1H)-pyridinone

-

CAS Number: 18368-59-7

-

Molecular Formula: C₆H₆BrNO

-

Molecular Weight: 188.02 g/mol

The chemical structures of the two tautomers are depicted below:

Figure 1: Tautomeric equilibrium between this compound and 3-Bromo-4-methyl-2(1H)-pyridinone.

Physicochemical and Spectroscopic Data

Quantitative data for 3-Bromo-4-methyl-2(1H)-pyridinone is primarily available from chemical suppliers. A summary of these properties is provided in the table below. Comprehensive, experimentally verified spectroscopic data is not widely available in peer-reviewed literature.

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| CAS Number | 18368-59-7 |

| Appearance | Solid |

| Purity | Typically ≥95% |

Note: The data presented is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols

Representative Synthesis: Bromination of a Pyridinone Precursor

This protocol is adapted from the synthesis of a structurally related compound, 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone, and illustrates a potential route.[1]

Materials:

-

5-(4-pyrimidyl)-2(1H)-pyridone (or a suitable pyridinone precursor)

-

Bromine

-

Glacial Acetic Acid

-

Anhydrous Ether

-

Potassium Carbonate (K₂CO₃)

-

5% Aqueous Hydrochloric Acid

-

Isopropyl Alcohol

Procedure:

-

Dissolution: Dissolve the pyridinone precursor in glacial acetic acid in a suitable reaction vessel.

-

Bromination: Add bromine to the solution. The reaction is typically stirred at room temperature for a period of time to allow for complete bromination.

-

Precipitation: Pour the reaction mixture into anhydrous ether to precipitate the crude product.

-

Filtration and Washing: Filter the resulting slurry and wash the solid with ether.

-

Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with potassium carbonate.

-

Purification: Stir the mixture, filter, and wash the solid with water. The resulting solid can be further purified by treatment with dilute hydrochloric acid and subsequent washing with isopropyl alcohol and ether.

Logical Workflow for the Proposed Synthesis

Caption: A diagram illustrating the key stages in a plausible synthetic route for 3-Bromo-4-methyl-2(1H)-pyridinone.

Applications in Drug Discovery and Development

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Pyridone derivatives are known to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The physicochemical properties of pyridinones, such as their ability to act as both hydrogen bond donors and acceptors, and their impact on a molecule's polarity and lipophilicity, make them valuable components in the design of novel therapeutics.[2] They are often used as bioisosteres for amides and other cyclic structures in drug design.

While specific biological activities for 3-Bromo-4-methyl-2(1H)-pyridinone are not well-documented, its structural features suggest it could be a valuable building block for creating libraries of compounds for screening against various therapeutic targets, such as protein kinases.[2] The bromo and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Involvement

Given that many pyridinone derivatives are developed as kinase inhibitors, a hypothetical application of 3-Bromo-4-methyl-2(1H)-pyridinone could be as a precursor for a compound that modulates a kinase signaling pathway. The diagram below illustrates a generalized kinase signaling cascade, which could be a potential area of investigation for novel pyridinone-based inhibitors.

Caption: A simplified diagram of a generic kinase signaling cascade, a common target for pyridinone-based therapeutics.

Conclusion

This compound (and its tautomer, 3-Bromo-4-methyl-2(1H)-pyridinone) represents a chemical entity with significant potential in the field of drug discovery, largely owing to the well-established biological relevance of the pyridinone scaffold. While detailed, publicly available research on this specific compound is currently sparse, its structure suggests it is a viable candidate for synthetic elaboration and biological screening. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential as a modulator of key biological pathways. This guide serves as a foundational resource for researchers interested in pursuing the study of this and related pyridinone derivatives.

References

An In-depth Technical Guide on the Spectral Data of 3-Bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected and observed spectral data for the compound 3-Bromo-4-methylpyridin-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions with established spectroscopic principles. It also includes representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds in research and drug development.

Compound Profile

Compound Name: this compound

Tautomeric Form: This compound exists in equilibrium with its tautomer, 3-bromo-4-methyl-1H-pyridin-2-one. The pyridin-2-one form is generally the major tautomer in solution and the solid state.

Molecular Formula: C₆H₆BrNO

Molecular Weight: 188.02 g/mol

Chemical Structure:

Caption: Tautomeric equilibrium between the "-ol" and "-one" forms.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, primarily considering its more stable pyridin-2-one tautomer. These predictions are based on established empirical rules and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.5 | d | 1H | H-6 |

| ~ 6.2 - 6.4 | d | 1H | H-5 |

| ~ 2.2 - 2.4 | s | 3H | -CH₃ |

| ~ 12 - 14 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (C-2) |

| ~ 140 - 145 | C-6 |

| ~ 135 - 140 | C-4 |

| ~ 110 - 115 | C-5 |

| ~ 95 - 100 | C-3 |

| ~ 16 - 18 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Broad | N-H stretching |

| ~ 1650 - 1680 | Strong | C=O stretching (amide) |

| ~ 1600 - 1620 | Medium | C=C stretching |

| ~ 1450 - 1480 | Medium | C-H bending |

| ~ 1200 - 1250 | Medium | C-N stretching |

| ~ 600 - 700 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | ~100/~98 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br/⁸¹Br) |

| 159/161 | Variable | [M-CO]⁺ |

| 108 | Variable | [M-Br]⁺ |

| 79 | Variable | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a compound like this compound.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a high-purity volatile solvent such as methanol or acetonitrile.

-

Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the chosen ionization method (e.g., electrospray voltage for ESI, filament current for EI).

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump, or through a chromatographic system like HPLC or GC for mixture analysis and purification.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic patterns.

Conclusion

The spectral data presented in this guide, although predictive, provide a solid foundation for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data. Experimental verification of the predicted data is essential for unambiguous structural confirmation and is highly encouraged. This technical guide serves as a valuable resource for scientists and professionals involved in the synthesis, analysis, and application of this and related heterocyclic compounds.

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylpyridin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 3-Bromo-4-methylpyridin-2-ol in various organic solvents is not extensively available in the public domain. This guide, therefore, provides a comprehensive theoretical framework for understanding its solubility based on its structural characteristics and outlines a detailed experimental protocol for its empirical determination.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry.[1] this compound, a substituted pyridinone, presents a unique solubility profile due to its combination of polar and nonpolar functional groups. This technical guide offers a foundational understanding of its predicted solubility behavior and provides a robust, standardized methodology for its quantitative measurement, enabling researchers to generate reliable data for drug discovery and development pipelines.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent determine the extent of dissolution. The structure of this compound allows for several key interactions:

-

Pyridin-2-ol vs. 2-Hydroxypyridine Tautomerism: This compound exists in equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. The pyridin-2-ol form, with its hydroxyl group, can act as a hydrogen bond donor and acceptor. The keto form in the pyridinone tautomer has a polar carbonyl group that can act as a hydrogen bond acceptor. This tautomerism significantly influences its interactions with protic and aprotic solvents.

-

Hydrogen Bonding: The presence of the N-H and C=O groups (in the pyridinone form) or the O-H group (in the hydroxypyridine form) allows for strong hydrogen bonding. This suggests a higher affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Polarity: The bromine atom and the polar ring structure contribute to the overall polarity of the molecule, enhancing its solubility in polar solvents.

-

Nonpolar Character: The methyl group and the aromatic ring introduce some nonpolar character, which may allow for limited solubility in less polar solvents like dichloromethane or ethyl acetate.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and isopropanol.

-

Low to Insoluble: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the energy required to break the solute-solute and solvent-solvent interactions is not compensated by the formation of strong solute-solvent interactions.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise and reliable quantitative data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility and is recommended here.[2][3]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[4] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.[5][6]

3.2. Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or drying oven and desiccator for gravimetric analysis)

-

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Solvent Addition: Add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, filter the collected supernatant through a syringe filter appropriate for the solvent used.

-

Quantification:

-

Gravimetric Method: Pipette a precise volume (e.g., 2.0 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[7] Evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and solvent. Dry the residue to a constant weight.[7] The difference in weight gives the mass of the dissolved solute.

-

UV-Vis Spectroscopy Method: If the compound has a suitable chromophore, create a calibration curve of known concentrations of the compound in the specific solvent.[6] Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

3.4. Data Presentation and Calculation

The solubility can be expressed in various units. All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

-

Calculation for Gravimetric Method:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate evaporated in mL)

-

-

Calculation for UV-Vis Method:

-

Determine the concentration from the calibration curve and account for the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While a theoretical assessment of this compound's structure provides valuable insight into its likely solubility in organic solvents, empirical determination is indispensable for drug development. The shake-flask method, coupled with a reliable quantification technique, offers a robust pathway to generate the precise data needed for informed decision-making in formulation, process optimization, and preclinical studies. Adherence to a standardized protocol ensures data quality and reproducibility, which are paramount in a research and development setting.

References

Tautomeric Landscape of 3-Bromo-4-methylpyridin-2-one: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric properties of 3-Bromo-4-methylpyridin-2-one. Due to the absence of direct experimental studies on this specific compound, this document synthesizes information from closely related substituted pyridin-2-ones to project its chemical behavior. The principles outlined herein are fundamental to understanding its reactivity, stability, and potential interactions in various chemical and biological systems.

Introduction to Pyridin-2-one Tautomerism

Pyridin-2-one and its derivatives are known to exist as an equilibrium mixture of two principal tautomeric forms: the lactam (keto) form, pyridin-2(1H)-one, and the lactim (enol or hydroxy) form, 2-hydroxypyridine. This prototropic tautomerism is a critical determinant of the molecule's physicochemical properties, including its aromaticity, polarity, and hydrogen bonding capabilities.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[1][2] Generally, non-polar solvents favor the less polar 2-hydroxypyridine tautomer, whereas polar solvents shift the equilibrium towards the more polar 2-pyridone form.[1][2] Substituents on the pyridine ring also play a significant role in modulating the relative stabilities of the tautomers through electronic and steric effects.[3][4]

Predicted Tautomeric Behavior of 3-Bromo-4-methylpyridin-2-one

For 3-Bromo-4-methylpyridin-2-one, two tautomeric forms are anticipated: 3-Bromo-4-methylpyridin-2(1H)-one (the lactam form) and 3-Bromo-2-hydroxy-4-methylpyridine (the lactim form).

-

3-Bromo-4-methylpyridin-2(1H)-one (Lactam/Keto Form): This form contains a carbonyl group and an N-H bond. Its higher polarity makes it more stable in polar, protic solvents where it can act as both a hydrogen bond donor and acceptor.

-

3-Bromo-2-hydroxy-4-methylpyridine (Lactim/Enol Form): This tautomer possesses a hydroxyl group and is considered more aromatic. It is expected to be the predominant form in the gas phase and in non-polar solvents.

Computational studies on analogous chloro-substituted 2-hydroxypyridines suggest that for 3- and 4-substituted isomers, both tautomers can have comparable populations in the gas phase.[5] The presence of a bromine atom at the 3-position and a methyl group at the 4-position will influence the electronic distribution and steric environment of the pyridine ring, thereby affecting the precise equilibrium position.

Quantitative Data (Predictive)

The following table summarizes the predicted solvent-dependent tautomeric equilibrium for 3-Bromo-4-methylpyridin-2-one, based on established trends for pyridin-2-one systems. These values are hypothetical and require experimental verification.

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Predicted Lactam:Lactim Ratio (KT) |

| Gas Phase | 1 | Lactim | < 1 |

| Cyclohexane | 2.02 | Lactim | ~ 1.7 |

| Chloroform | 4.81 | Lactam | > 1 |

| Ethanol | 24.55 | Lactam | >> 1 |

| Water | 80.1 | Lactam | >> 1 |

Data for KT are extrapolated from studies on 2-hydroxypyridine.[6]

Experimental Protocols for Tautomerism Analysis

The tautomeric equilibrium of 3-Bromo-4-methylpyridin-2-one can be quantitatively assessed using various spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and quantification of tautomers in solution.

Protocol:

-

Sample Preparation: Prepare solutions of 3-Bromo-4-methylpyridin-2-one of known concentration (e.g., 10-20 mM) in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, ethanol-d6, D2O).

-

Data Acquisition: Record high-resolution 1H NMR spectra for each sample at a constant temperature (e.g., 298 K). If necessary, 13C and 15N NMR can provide further structural confirmation.

-

Spectral Analysis: Identify distinct sets of signals corresponding to the lactam and lactim forms. The chemical shifts of the ring protons and the presence of either an N-H or an O-H proton signal are key indicators.

-

Quantification: Determine the ratio of the two tautomers by integrating the well-resolved signals corresponding to each form. The equilibrium constant (KT = [Lactam]/[Lactim]) can then be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium by observing shifts in the absorption maxima, as the two tautomers will possess different electronic transitions.

Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Deconvolute the overlapping absorption bands corresponding to the lactam and lactim tautomers. The lactam form typically absorbs at a longer wavelength than the lactim form.

-

Equilibrium Constant Determination: The relative concentrations of the two tautomers, and thus the equilibrium constant, can be determined from the intensities of their respective absorption bands, provided their molar absorptivities are known or can be estimated.

Computational Chemistry

Quantum mechanical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Protocol:

-

Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.

-

Spectra Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Visualizing the Tautomeric Equilibrium

The tautomeric equilibrium of 3-Bromo-4-methylpyridin-2-one is depicted in the following diagram.

Note: The DOT script above is a template. For actual rendering, the IMG SRC placeholders would need to be replaced with URLs to images of the chemical structures. Since I cannot generate and host images, I'm providing a text-based representation of the diagram's intent. Below is a DOT script that generates a simplified structural representation.

References

- 1. echemi.com [echemi.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. wuxibiology.com [wuxibiology.com]

discovery and history of substituted pyridinols

An In-depth Technical Guide to the Discovery and History of Substituted Pyridinols

For researchers, scientists, and drug development professionals, the pyridine ring is a foundational scaffold in medicinal chemistry. Its hydroxylated derivatives, the substituted pyridinols (hydroxypyridines), are of particular importance due to their versatile reactivity and significant biological activities. These compounds exist in tautomeric equilibrium with their corresponding pyridone forms, a feature that influences their chemical properties and biological interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted pyridinols, with a focus on detailed experimental protocols and their roles as modulators of key signaling pathways.

Historical Perspective and Key Discoveries

The chemistry of pyridinols is intrinsically linked to the broader history of pyridine itself. While impure pyridine was first isolated from bone oil in the mid-19th century, the systematic synthesis of its derivatives began with Arthur Rudolf Hantzsch in 1881.[1][2] His multicomponent reaction, the Hantzsch Pyridine Synthesis, provided a versatile method for creating substituted dihydropyridines, which could then be oxidized to the aromatic pyridine core.[1][3] This breakthrough opened the door for extensive exploration of the pyridine scaffold.

The specific discovery of hydroxypyridines followed in the late 19th and early 20th centuries as chemists began to explore the functionalization of the stable pyridine ring.[4][5] Early methods were often harsh and low-yielding. For instance, the preparation of 3-hydroxypyridine involved the fusion of potassium or sodium salts of 3-pyridinesulfonic acid at very high temperatures or the hydrolysis of these salts under high pressure and temperature.[6][7] These processes were challenging to scale and had limited commercial viability, driving the search for more efficient and practical synthetic routes.[6] The development of methods starting from more accessible precursors in the mid-20th century and beyond has made these valuable intermediates widely available for research and industrial applications.

Synthetic Methodologies and Experimental Protocols

The synthesis of pyridinols can be broadly categorized by the position of the hydroxyl group. Due to the distinct electronic properties of the 2-, 3-, and 4-positions on the pyridine ring, different strategies are required for their efficient synthesis.

Synthesis of 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine predominantly exists as its pyridone tautomer. A common laboratory synthesis involves the hydrolysis of 2-chloropyridine.

Detailed Experimental Protocol: Hydrolysis of 2-Chloropyridine

This protocol is adapted from methods involving the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol to facilitate the reaction.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 600 mL of tertiary amyl alcohol and 330 g (approx. 5.3 moles) of potassium hydroxide (90%).

-

Heating: Heat the mixture to reflux (approximately 118 °C) with stirring until the potassium hydroxide is substantially dissolved.

-

Addition of Substrate: Add 227 g (2.0 moles) of 2-chloropyridine dropwise over a period of 1.5 hours. The reaction is exothermic, and the temperature may drop to around 105 °C during the addition.

-

Reflux: Continue to reflux the mixture for 24 hours to ensure the reaction goes to completion.

-

Solvent Removal: After the reflux period, arrange the apparatus for distillation and distill off the tertiary amyl alcohol.

-

Workup: Cool the residue and dissolve it in 1 liter of water. Acidify the aqueous solution to a pH of approximately 7.0 by the slow addition of concentrated hydrochloric acid.

-

Extraction: Extract the neutralized solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (4 x 250 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-pyridone can be further purified by recrystallization from a solvent like benzene or by vacuum distillation.

Synthesis of 3-Hydroxypyridine

A modern and efficient method for synthesizing 3-hydroxypyridine utilizes furfurylamine as a readily available starting material, which undergoes an oxidative ring expansion. [4, 6]

Detailed Experimental Protocol: From Furfurylamine [4, 6]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, prepare a solution of hydrochloric acid by mixing concentrated HCl and water to achieve the desired concentration. Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Amine: Slowly add furfurylamine to the cooled acid solution while maintaining the temperature between 0-5 °C. The molar ratio of furfurylamine to HCl should be 1:5.

-

Addition of Oxidant: Add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The optimal molar ratio of furfurylamine to H₂O₂ is 1:1.1.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (100-105 °C) for 30 minutes.

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 7-8 using a concentrated sodium hydroxide or ammonium hydroxide solution.

-

Extraction: Extract the neutralized aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) multiple times.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-hydroxypyridine. This method can achieve a yield of around 76% with high purity. [4, 6]

Synthesis of 4-Hydroxypyridine

One of the most efficient and high-yielding methods for preparing 4-hydroxypyridine involves the diazotization of 4-aminopyridine, followed by hydrolysis of the diazonium salt. [2]

Detailed Experimental Protocol: From 4-Aminopyridine [2]

-

Preparation of Diazonium Solution:

-

In a 1000 mL three-necked flask, add 400 mL of water.

-

Slowly add 140 mL of 98% concentrated sulfuric acid while cooling to maintain a temperature of 20-40 °C.

-

Cool the solution to 0-20 °C and add 95 g (approx. 1.0 mole) of 99% 4-aminopyridine.

-

Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, strictly controlling the temperature to remain in the 0-20 °C range.

-

-

Hydrolysis and Neutralization:

-

Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water.

-

Add a barium hydroxide solution to neutralize the acid. Control the reaction temperature at 30-60 °C until the pH of the solution reaches 7.5-8.

-

Introduce carbon dioxide gas to precipitate excess barium hydroxide as barium carbonate until the pH is ~6.

-

-

Purification:

-

Filter the mixture to remove the barium salts and wash the filter cake.

-

To the resulting filtrate (crude 4-hydroxypyridine solution), add activated carbon and methanol for decolorization and purification.

-

After stirring and filtering off the activated carbon, the product is isolated by vacuum distillation of the solvent. This process can achieve a yield of approximately 92% with a purity of over 99%. [2]

-

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The following table summarizes and compares various methods for the synthesis of the three pyridinol isomers.

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages |

| 2-Hydroxypyridine | 2-Chloropyridine | KOH, tertiary alcohol, reflux | Moderate to Good | Utilizes common starting material. | Long reaction time (24h). |

| Pyridine N-Oxide | Acetic anhydride, heat | Fair | Avoids halogenated precursors. | Requires preparation of N-oxide. | |

| 3-Hydroxypyridine | Furfurylamine | H₂O₂, HCl, reflux | ~76% [4, 6] | High yield, uses renewable feedstock. | Requires careful temperature control. |

| 3-Pyridinesulfonic Acid | NaOH/KOH, H₂O, pressure (240-260°C) | 79-84% [13] | High yield. | Requires high pressure/temperature. | |

| 4-Hydroxypyridine | 4-Aminopyridine | H₂SO₄, Butyl nitrite, Ba(OH)₂ | ~92% [2] | Excellent yield and purity. | Multi-step workup. |

| 4-Chloropyridine | Alkaline conditions, then acidification | Lower | Direct conversion. | Lower yields due to side products. [2] | |

| Pyridine-4-boronic acid | CuSO₄, Ellagic acid, Methanol, 60°C | ~76% [9] | Green chemistry approach. | Requires specialized boronic acid. |

Biological Significance and Signaling Pathways

Substituted pyridinols and their pyridone tautomers are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities. [19] They serve as key components in drugs targeting cancer, inflammation, and central nervous system disorders. [26, 27, 31] Their ability to act as hydrogen bond donors and acceptors makes them effective mimics for biological recognition motifs.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. [2, 4] Overactivation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Substituted pyridinones have been developed as potent and selective inhibitors of p38α kinase. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby blocking the inflammatory cascade.

Inhibition of TBK1/IKKε Kinases

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, have emerged as crucial links between inflammation, obesity, and metabolic diseases. [7, 8] In obese individuals, chronic inflammation leads to the induction of TBK1 and IKKε in adipose tissue and the liver. [9] These kinases phosphorylate downstream targets that suppress energy expenditure and promote energy storage, thus exacerbating metabolic dysfunction. [7] Small molecule inhibitors, such as the substituted pyridine derivative Amlexanox, have been shown to inhibit TBK1/IKKε, leading to increased energy expenditure, weight loss, and improved insulin sensitivity in preclinical models. [8, 9]

References

- 1. researchgate.net [researchgate.net]

- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-pyridones [bristol.ac.uk]

- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Theoretical Exploration of 3-Bromo-4-methylpyridin-2-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of direct experimental and theoretical studies on 3-Bromo-4-methylpyridin-2-ol, this technical guide has been compiled using data from structurally related compounds, predictive modeling principles, and established theoretical chemistry methodologies. All quantitative data presented herein should be considered predictive and requires experimental validation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridin-2-one scaffold is a common motif in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring suggests a unique electronic and steric profile that could be exploited for the design of novel therapeutic agents. This document provides a comprehensive theoretical overview of this compound, including its physicochemical properties, proposed synthesis, theoretical spectroscopic data, and potential biological relevance.

Physicochemical and Structural Properties

The fundamental properties of this compound are presented below. Much of this data is predicted due to the absence of extensive experimental characterization.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem |

| Molecular Weight | 187.02 g/mol | Calculated |

| XlogP | 1.0 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Tautomerism | Exists in equilibrium with 3-Bromo-4-methyl-2-hydroxypyridine | [4][5] |

Tautomerism

A critical aspect of the chemistry of this compound is its existence as a tautomer of 3-Bromo-4-methyl-2-hydroxypyridine. The equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms is influenced by the solvent and the electronic nature of the substituents.[6] Theoretical studies on 2-pyridone have shown that the pyridone tautomer is generally more stable, and this preference can be modulated by the surrounding medium.[4][5]

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

The Emerging Therapeutic Potential of Brominated Pyridinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of bromine atoms onto the pyridinol framework can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced biological activity. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of brominated pyridinols, with a particular focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Brominated Pyridinols

Brominated pyridinols have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridinols and related brominated pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-derived VEGFR-2 Inhibitor 10 | HepG2 | 4.25 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 10 | MCF-7 | 6.08 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 8 | HepG2 | 4.34 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 8 | MCF-7 | 10.29 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 9 | HepG2 | 4.68 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 9 | MCF-7 | 11.06 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 15 | HepG2 | 6.37 | [1] |

| Pyridine-derived VEGFR-2 Inhibitor 15 | MCF-7 | 12.83 | [1] |

| 3-cyano-6-naphthylpyridine derivative 11d | PC3 (Prostate) | N/A | Potent cytotoxic activity at nanomolar level[2] |

| 3-cyano-6-naphthylpyridine derivative 11d | DU145 (Prostate) | N/A | Potent cytotoxic activity at nanomolar level[2] |

| 3-cyano-6-naphthylpyridine derivative 11d | MCF-7 (Breast) | N/A | Potent cytotoxic activity at nanomolar level[2] |

| 3-cyano-6-naphthylpyridine derivative 11d | MDA-MB435 (Breast) | N/A | Potent cytotoxic activity at nanomolar level[2] |

Inhibition of VEGFR-2 Signaling Pathway

A key mechanism underlying the anticancer activity of some brominated pyridinol derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4][5] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][6][7]

Antimicrobial Activity of Brominated Pyridinols

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridinols have shown promising activity against a range of bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyridinol derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine and thienopyridine derivative 12a | E. coli | 19.5 | [8] |

| Pyridine and thienopyridine derivative 12a | B. mycoides | < 4.8 | [8] |

| Pyridine and thienopyridine derivative 12a | C. albicans | < 4.8 | [8] |

| Pyridine and thienopyridine derivative 15 | E. coli | > 4.8 | [8] |

| Pyridine and thienopyridine derivative 15 | B. mycoides | 9.8 | [8] |

| Pyridine and thienopyridine derivative 15 | C. albicans | 39 | [8] |

| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [9] |

| N-alkylated pyridine salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [9] |

Experimental Protocols

Synthesis of Brominated Pyridinols

A general method for the synthesis of brominated pyridines involves the diazotization of aminopyridines in the presence of hydrobromic acid and bromine.[10] For example, 2-bromopyridine can be synthesized from 2-aminopyridine.[10] Another approach involves the direct bromination of pyridinethiones using bromine in acetic acid.[11] The synthesis of more complex derivatives often involves multi-step reactions starting from commercially available precursors.[11][12]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridinol compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13][14]

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the brominated pyridinol compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of brominated pyridinols is highly dependent on their chemical structure. SAR studies help in understanding the influence of different substituents and their positions on the pyridine ring.

-

Anticancer Activity: For pyridine derivatives, the presence and position of electron-donating groups like -OH and -OCH3, as well as -C=O and -NH2 groups, have been shown to enhance antiproliferative activity.[13][15][16] Conversely, the presence of bulky groups or halogen atoms can sometimes decrease activity.[13][15][16] However, for some classes of compounds, halogenation is crucial for potent activity.[17]

-

Antimicrobial Activity: The antimicrobial activity of pyridinium bromides is influenced by factors such as the nature of the substituent on the nitrogen atom and the overall lipophilicity of the molecule. A quantitative structure-activity relationship (QSAR) study of pyridinium bromides indicated that surface area is a key descriptor for their antimicrobial activity.[18]

Conclusion

Brominated pyridinols represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide highlight the potent biological activities of these molecules and provide a foundation for further research. Future studies should focus on optimizing the lead compounds through SAR-guided medicinal chemistry efforts, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of brominated pyridinols.

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridin-2-ol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-methylpyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. The document details the primary starting materials, outlines experimental protocols for key transformations, and presents quantitative data to support the described methodologies. Visual diagrams of the synthetic routes are included to facilitate a clear understanding of the chemical processes involved.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring, offers multiple points for further functionalization, making it a valuable building block for the construction of more complex molecules with potential biological activity. The efficient synthesis of this compound is therefore of critical importance. The most direct and common strategy for the synthesis of this compound involves a two-step process: the synthesis of the precursor 4-methylpyridin-2-ol, followed by its regioselective bromination.

Synthesis of the Key Precursor: 4-Methylpyridin-2-ol

The primary starting material for the synthesis of this compound is 4-methylpyridin-2-ol, which exists in tautomeric equilibrium with 4-methyl-2(1H)-pyridone. Several synthetic routes to this precursor have been reported, with the cyclization of a β-dicarbonyl compound with a nitrogen source being a common strategy.

One established method involves the reaction of ethyl acetoacetate with cyanoacetamide. This approach, while leading to a substituted pyridone, provides a foundational methodology for constructing the pyridin-2-one core.

Another effective, high-yield synthesis starts from the readily available dehydroacetic acid. This method proceeds via a two-step sequence involving the formation of a pyran-2-one intermediate followed by amination to the desired pyridin-2-one.

Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid

A reliable method for preparing a closely related analogue, which can be adapted, starts from dehydroacetic acid. The process involves an initial acid-catalyzed hydrolysis and decarboxylation to form 4-hydroxy-6-methyl-2H-pyran-2-one, which is then converted to the corresponding pyridin-2-one upon treatment with aqueous ammonium hydroxide.[1]

Experimental Protocol:

-

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one. A mixture of dehydroacetic acid and concentrated sulfuric acid is heated. The resulting product is precipitated by pouring the reaction mixture into ice water and collected by filtration.

-

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one. The pyran-2-one intermediate is then reacted with aqueous ammonium hydroxide to yield the desired pyridin-2-one.[1]

Quantitative Data:

| Reaction Step | Starting Material | Reagents | Product | Yield |

| Hydrolysis of Dehydroacetic Acid | Dehydroacetic acid | H₂SO₄ | 4-hydroxy-6-methyl-2H-pyran-2-one | 86% |

| Amination of Pyran-2-one | 4-hydroxy-6-methyl-2H-pyran-2-one | aq. NH₄OH | 4-hydroxy-6-methylpyridin-2(1H)-one | 80% |

Regioselective Bromination of 4-Methylpyridin-2-ol

The second crucial step is the regioselective bromination of 4-methylpyridin-2-ol at the 3-position. The pyridin-2-one ring is an electron-rich system, making it susceptible to electrophilic substitution. However, controlling the position of bromination is key to avoiding the formation of undesired isomers, such as the 5-bromo or di-brominated products.

Common brominating agents for such systems include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the desired 3-bromo product.

Bromination using Molecular Bromine

Studies on the bromination of the parent 4-pyridone have shown that the reaction with molecular bromine in an aqueous buffered solution can yield the 3-bromo derivative. However, the formation of the 3,5-dibromo-4-pyridone as a significant byproduct is a challenge.[2] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-brominated product.

Experimental Protocol (Adapted from 4-pyridone bromination):

A solution of bromine in aqueous potassium bromide is slowly added to a buffered solution of 4-methylpyridin-2-ol at a controlled pH. The product mixture, containing both mono- and di-brominated species, is then separated and purified.

Quantitative Data for a Related System (Bromination of 4-pyridone): [2]

| Product | Yield |

| 3-Bromo-4-pyridone | 28% |

| 3,5-Dibromo-4-pyridone | 26.2% |

This data highlights the challenge of selectivity in the bromination of pyridone systems.

Synthetic Pathways and Workflows

The overall synthetic strategy can be visualized as a two-stage process. The first stage focuses on the construction of the 4-methylpyridin-2-ol core, while the second stage involves the selective introduction of the bromine atom at the 3-position.

The experimental workflow for a typical synthesis would involve the sequential execution of these steps, with appropriate purification and characterization of intermediates.

Conclusion

The synthesis of this compound is most effectively achieved through the preparation of the 4-methylpyridin-2-ol precursor followed by a regioselective bromination. While established methods for the synthesis of the pyridin-2-one core exist, the key challenge lies in achieving high regioselectivity during the bromination step to minimize the formation of byproducts. Further optimization of the bromination conditions, potentially exploring different brominating agents, solvents, and catalysts, is a critical area for research to improve the overall efficiency of this synthetic route. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake the synthesis of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methylpyridin-2-ol from 3-bromo-4-methylpyridine. The synthesis is a two-step process involving the N-oxidation of the starting material followed by a rearrangement reaction. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a clear pathway to this valuable pyridin-2-ol derivative.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the bromine atom, a methyl group, and a hydroxyl group on the pyridine ring offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis from the readily available 3-bromo-4-methylpyridine proceeds through a robust and well-established chemical transformation.

The overall synthetic pathway involves two key steps:

-